![molecular formula C11H16N2O4 B12634372 ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate CAS No. 1229426-33-8](/img/structure/B12634372.png)
ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate
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Overview
Description
Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate typically involves the reaction of 1-(2-methoxyethyl)-1H-imidazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester or imidazole moieties, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The ester moiety may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate can be compared with other imidazole derivatives, such as:
1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate: Known for its use in ionic liquids and catalysis.
(2-methoxyethyl) benzene: Used in the fragrance industry.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1229426-33-8 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 3-[1-(2-methoxyethyl)imidazol-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-10(15)8-9(14)11-12-4-5-13(11)6-7-16-2/h4-5H,3,6-8H2,1-2H3 |
InChI Key |
UHHBRGBCNUZAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN1CCOC |
Origin of Product |
United States |
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